molecular formula C15H13N3O4S2 B2706541 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide CAS No. 392248-48-5

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2706541
CAS RN: 392248-48-5
M. Wt: 363.41
InChI Key: KTNUEZAWJNOERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has shown promising results in various medical applications.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Spectroscopic and Quantum Mechanical Studies : This research involved synthesizing and analyzing the vibrational spectra and electronic properties of molecules similar to 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide. The study focused on their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for use in photovoltaic cells. The compounds also displayed significant nonlinear optical (NLO) activity, offering insights into various intramolecular interactions. Molecular docking was used to understand the binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Antimicrobial and Antimalarial Activities

  • Synthesis and Biological Evaluation : Novel benzothiazole-substituted β-lactam hybrids were synthesized and evaluated for their antimicrobial activities against a range of bacterial strains. The study also examined their antimalarial properties, finding that certain modifications increased potency (Alborz et al., 2018).

Metabolic Stability in Drug Development

  • Structure-Activity Relationships in PI3K/mTOR Inhibitors : This research aimed to improve the metabolic stability of compounds similar to 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide. By examining various 6,5-heterocyclic analogues, the study found alternatives that retained potency and efficacy while reducing metabolic deacetylation, crucial for drug development (Stec et al., 2011).

Glutaminase Inhibition and Cancer Therapy

  • Design and Synthesis of BPTES Analogs : This study involved synthesizing and evaluating analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a glutaminase inhibitor. It explored the therapeutic potential of these inhibitors in cancer treatment, with some analogs showing similar potency and better solubility compared to BPTES (Shukla et al., 2012).

Antimicrobial Properties and Synthesis of Novel Compounds

  • Synthesis and Antimicrobial Profile of Schiff Bases : Research focused on the synthesis of new compounds from phenoxyacetamide, demonstrating their potential antimicrobial properties (Fuloria et al., 2014).

properties

IUPAC Name

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c16-24(20,21)11-6-7-12-13(8-11)23-15(17-12)18-14(19)9-22-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNUEZAWJNOERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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